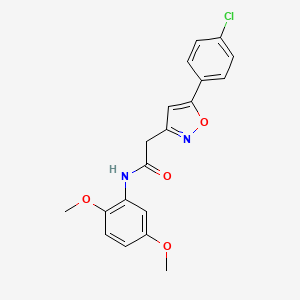

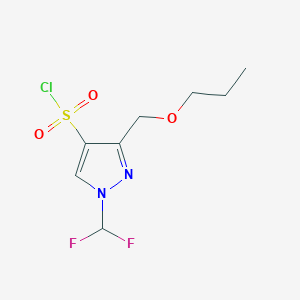

![molecular formula C6H10N2OS B2995366 2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile CAS No. 1934389-94-2](/img/structure/B2995366.png)

2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile” has a molecular weight of 158.22 . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H10N2OS/c7-3-4-8-10(9)5-1-2-6-10/h5H,1-2,4,6H2,(H,8,9) . This suggests that the compound contains a thiolane ring (a five-membered ring with four carbon atoms and one sulfur atom), an amine group (-NH2), and a nitrile group (-CN).

Scientific Research Applications

Novel Class of Isoindolinones

Research led by Opatz and Ferenc (2004) explored the condensation of 2-carboxybenzaldehyde with primary amines in the presence of cyanide, resulting in the formation of 2-substituted amino(3-oxo-2,3-dihydro-1H-isoindol-1-ylidene)acetonitriles. This process signifies a novel approach to synthesizing a class of isoindolinones, offering potential for the development of new materials and pharmaceuticals (Opatz & Ferenc, 2004).

Aza-Piancatelli Rearrangement/Michael Reaction

In a study conducted by Reddy et al. (2012), furan-2-yl(phenyl)methanol derivatives underwent an aza-Piancatelli rearrangement with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3 in acetonitrile, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This methodology highlights the versatility of acetonitrile as a solvent in facilitating complex organic reactions with high selectivity and yield (Reddy et al., 2012).

Amide Synthons from Dialkylaminoacetonitrile Derivatives

Zhang et al. (2004) utilized dialkylamino acetonitrile derivatives as alternatives to cyanohydrin synthons for the preparation of heteroaryl dialkyl amides. This sequential base-mediated coupling and oxidation strategy opens new pathways for synthesizing complex amide structures, potentially impacting the pharmaceutical industry by providing a more efficient route to amide-based drugs (Zhang et al., 2004).

Oxidative Cyclization to Acetonitriles

Aksenov et al. (2022) described a facile method for preparing 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. This nucleophilic intramolecular cyclization, involving oxidation, improves yields and broadens reaction scope, illustrating the compound's role in synthesizing complex cyclic structures with potential applications in material science and drug development (Aksenov et al., 2022).

properties

IUPAC Name |

2-[(1-oxothiolan-1-ylidene)amino]acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2OS/c7-3-4-8-10(9)5-1-2-6-10/h1-2,4-6H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMCAALXWRQCXMF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCS(=NCC#N)(=O)C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-Oxo-1lambda6-thiolan-1-ylidene)amino]acetonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2995283.png)

![1,1-Difluorospiro[2.3]hexane-5-carboxylic acid](/img/structure/B2995285.png)

![5-chloro-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)thiophene-2-carboxamide](/img/structure/B2995287.png)

![3-(4-Chlorophenyl)-6-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995292.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(pentyloxy)benzamide](/img/structure/B2995293.png)

![(1R,3S,4S)-3-Aminomethyl-2-aza-bicyclo[2.2.1]heptane-2-carboxylic acid tert-butyl ester](/img/structure/B2995294.png)

![N-(2,3-dimethylphenyl)-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2995301.png)

![4-[2-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2995302.png)